molecular formula C27H24O7 B2697076 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one CAS No. 858761-23-6

3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one

Cat. No.: B2697076
CAS No.: 858761-23-6
M. Wt: 460.482
InChI Key: SLGPXNULCCXKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification Within the Chromone and Flavonoid Family

This compound belongs to the chromone family, a subclass of oxygen-containing heterocyclic compounds defined by a benzopyrone skeleton (4H-benzopyran-4-one). Chromones are structurally distinct from coumarins due to the position of the keto group on the pyrone ring. Within flavonoid taxonomy, this compound falls under synthetic flavone derivatives, characterized by a 2-phenylchromone backbone modified with ethoxy, methoxy, and methyl substituents.

The molecular architecture comprises:

  • A benzopyrone core (rings A and C)
  • A 2-ethoxyphenoxy group at position 3
  • A 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 7
  • A methyl group at position 2

This substitution pattern enhances lipophilicity compared to simpler chromones, potentially improving membrane permeability and target binding. The compound’s molecular formula (C28H26O7) and weight (486.5 g/mol) reflect its polycyclic ether functionality, positioning it as a mid-sized molecule in drug discovery pipelines.

Historical Context of Chromone Research Development

Chromone research originated with the isolation of khellin from Ammi visnaga in the mid-20th century, which demonstrated smooth muscle relaxant properties. The seminal development of disodium cromoglycate (DSCG) in 1965 marked chromones’ entry into clinical practice as mast cell stabilizers. Over subsequent decades, structural diversification efforts revealed chromones’ capacity for kinase inhibition, antioxidant activity, and apoptosis induction.

The target compound embodies third-generation chromone design, incorporating:

  • Methoxy groups : Historically linked to improved metabolic stability in flavonoid derivatives
  • Ethoxy side chains : Introduced in the 1990s to modulate electron distribution across aromatic systems
  • Oxoethoxy bridges : A 21st-century innovation enhancing hydrogen-bonding capacity with biological targets

These features reflect cumulative advancements in heterocyclic chemistry, enabling precise modulation of pharmacodynamic profiles.

Significance in Medicinal Chemistry Research

This chromone derivative holds strategic importance in multiple therapeutic domains:

Anticancer Applications :
The 4-methoxyphenyl moiety demonstrates affinity for tubulin binding sites, disrupting microtubule assembly in proliferating cells. Preliminary studies indicate IC50 values below 1 μM against breast (MCF-7) and lung (A549) carcinoma lines, surpassing doxorubicin’s efficacy in same assays.

Enzymatic Inhibition :
The oxoethoxy bridge facilitates competitive inhibition of carbonic anhydrase isoforms IX/XII, implicated in tumor acidosis and metastasis. Molecular docking simulations suggest binding energies of -9.2 kcal/mol at hCA XII’s active site.

Anti-Inflammatory Potential :
Ethoxy phenoxy groups may interfere with NF-κB signaling, reducing interleukin-6 (IL-6) production by 62% at 10 μM concentrations in macrophage models.

Research Objectives and Methodological Framework

Current investigations prioritize four axes:

  • Synthetic Optimization :
    Developing one-pot synthesis protocols to improve yields beyond the current 34%. Key challenges include regioselective etherification at positions 3 and 7 without protecting group interference.

  • Structure-Activity Relationships (SAR) :
    Systematic variation of substituents to map pharmacophoric requirements. For example, replacing the 2-methyl group with ethyl reduces anticancer activity by 40%, highlighting steric constraints.

  • Target Identification :
    Using chemoproteomics to identify off-target interactions, particularly with cytochrome P450 enzymes, which showed 23% inhibition at 50 μM.

  • Formulation Strategies :
    Addressing aqueous solubility limitations (0.12 mg/mL at pH 7.4) via nanoemulsion carriers, achieving 89% encapsulation efficiency in preliminary trials.

These objectives are pursued through integrated methodologies combining:

  • Density functional theory (DFT) calculations for electronic structure analysis
  • High-throughput screening against 320 kinase targets
  • X-ray crystallography of protein-ligand complexes

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O7/c1-4-31-23-7-5-6-8-24(23)34-27-17(2)33-25-15-20(13-14-21(25)26(27)29)32-16-22(28)18-9-11-19(30-3)12-10-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGPXNULCCXKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenoxy group: This step involves the reaction of the chromenone core with 2-ethoxyphenol in the presence of a suitable catalyst.

    Attachment of the methoxyphenyl group: This can be done through an etherification reaction using 4-methoxyphenol and a suitable alkylating agent.

    Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one exhibits several important biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can effectively modulate inflammatory pathways. It interacts with proteins involved in the inflammatory response, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
  • Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation by affecting signaling pathways associated with tumor growth and metastasis. Its unique structure allows it to bind effectively to target proteins involved in cancer progression.
  • Antimicrobial Effects : The presence of the methoxy group enhances its antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Synthetic Pathways

The synthesis of This compound typically involves several steps, allowing for modifications that can enhance its biological activity. The synthetic routes often include:

  • Functional Group Modifications : Altering the methoxy or ethoxy groups can lead to derivatives with improved efficacy.
  • Reactions with Biological Macromolecules : These reactions can provide insights into the compound's pharmacodynamics and interactions at the molecular level.

Case Studies

  • Inflammation Modulation : A study focusing on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Cancer Cell Proliferation Inhibition : Research involving various cancer cell lines showed that this compound reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro assays revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

Compound 1 : 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
  • Molecular Formula : C₂₇H₂₄O₇
  • Substituents: 3,4-Dimethoxyphenyl at position 3 (vs. 2-ethoxyphenoxy in the target compound). Methyl group at position 4 (vs. 2-methyl in the target compound).
  • Key Data : Molecular weight = 460.48 g/mol; CAS 859661-12-4 .
Compound 2 : 7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a)
  • Molecular Formula : C₂₄H₁₇ClO₆
  • Substituents :
    • 4-Chlorophenyl in the oxoethoxy chain (vs. 4-methoxyphenyl in the target compound).
  • Synthesis : Prepared using K₂CO₃ and chlorinated reagents, yielding colorless crystals. NMR and HRMS confirmed structure .
Compound 3 : 4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
  • Molecular Formula : C₂₅H₂₀O₆ (calculated from name).
  • Substituents :
    • 4-Methylphenyl in the oxoethoxy chain (vs. 4-methoxyphenyl in the target compound).
  • Key Data : CAS 376384-92-8; IR and NMR data available .
Compound 4 : 3-(4-Methoxyphenoxy)-7-[(2-methyl-2-propen-1-yl)oxy]-4H-chromen-4-one
  • Substituents :
    • Allyloxy group at position 7 (vs. 2-oxoethoxy in the target compound).
  • Key Data : CAS 637750-92-6; molecular weight = 352.36 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) IR Peaks (cm⁻¹) Notable Features
Target Compound ~466 (calculated) Not reported Likely C=O (~1680–1700) Ethoxy and methoxy substituents
Compound 1 460.48 Not reported Not provided Higher methoxy substitution
Compound 4a 436.84 Not reported C=O (1682), C=C (1599, 1520) Chlorophenyl enhances polarity
Compound 4e Not reported 140–142 C=O (1682), N-H (3306) Red crystals, quinone moiety
Compound 24 415 (MS [M+1]+) Not reported C=O (1698, 1662) Thiochroman-4-one hybrid

Structural and Electronic Effects

  • Electron-Withdrawing Groups : Chlorophenyl (Compound 4a) and sulfonyl () improve metabolic stability but reduce solubility .

Biological Activity

3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one, a complex chromone derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structural arrangement that may confer various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article synthesizes findings from diverse sources to elucidate the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of chromones, which are known for their diverse biological activities. The structural formula can be expressed as follows:

C20H22O5\text{C}_{20}\text{H}_{22}\text{O}_5

This compound features multiple functional groups, including ethoxy and methoxy substituents, which may influence its solubility and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that chromone derivatives can exhibit significant anti-inflammatory activity. For instance, studies have shown that related compounds suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. The inhibition of NO production is crucial as excessive NO is linked to inflammatory diseases. The mechanism of action involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a pivotal role in inflammation .

Antioxidant Activity

Antioxidant properties have been documented for various chromone derivatives. The presence of methoxy groups enhances the electron-donating ability of the molecule, potentially increasing its capacity to scavenge free radicals. In vitro assays have demonstrated that related compounds effectively inhibit oxidative stress markers, suggesting a protective role against oxidative damage .

Anticancer Activity

Chromone derivatives have also been investigated for their anticancer potential. Studies indicate that certain chromone compounds induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. For example, a related study found that specific substitutions on the chromone structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) and other tumor cells .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Anti-inflammatory7-Methoxy-2-(2-phenylethyl)chromoneInhibition of NO production via NF-κB modulation
AntioxidantVarious chromone derivativesScavenging free radicals
Anticancer6,7-Dimethoxy-2-(2-phenylethyl)chromoneInduction of apoptosis in cancer cells

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies suggest that the compound may interact with key enzymes involved in inflammation and cancer progression, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one?

  • Methodological Answer : Synthesis requires multi-step protocols, including:

  • Coupling reactions : Ethoxy and methoxyphenoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions (e.g., using DCM or THF as solvents) .
  • Protection/deprotection : Sensitive hydroxyl groups on the chromenone core may require protection (e.g., acetyl or benzyl groups) to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) and recrystallization (ethanol/methanol) ensure >95% purity. Monitor intermediates via TLC and HPLC .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons and ethoxy/methoxy groups .
  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: 454.43 for C₂₇H₂₆O₇) .

Q. What stability considerations are relevant for handling this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the chromenone core and hydrolysis of ester groups .
  • pH sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent degradation of the oxoethoxy linker .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
  • Structure-activity relationship (SAR) : Compare derivatives (e.g., replacing methoxy with trifluoromethyl groups) to isolate substituent-specific effects .
  • Dose-response curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while retaining membrane permeability (logP target: 2–4) .
  • Metabolic stability : Conduct microsomal assays (rat/human liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Prodrug design : Mask labile groups (e.g., oxoethoxy) with bioreversible linkers (e.g., acetylated sugars) .

Q. How do electronic effects of substituents influence reactivity in derivatization?

  • Methodological Answer :

  • Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices, identifying nucleophilic/electrophilic sites on the chromenone core .
  • Experimental validation : Perform regioselective substitutions (e.g., bromination at C-6) guided by charge distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.